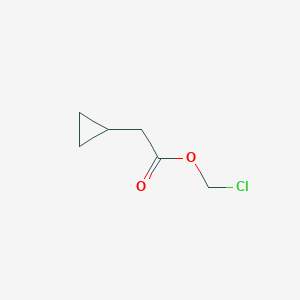

Chloromethyl 2-cyclopropylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl 2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-4-9-6(8)3-5-1-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUKZZYRTRKHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Chloromethyl 2-cyclopropylacetate and its Analogs in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Motif

The cyclopropyl group, a three-membered carbocyclic ring, is a highly valuable structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties can significantly influence the pharmacological profile of a drug molecule. The incorporation of a cyclopropyl ring can enhance potency, improve metabolic stability, increase receptor binding affinity, and provide a greater degree of conformational rigidity.[1][2][3] This guide focuses on Chloromethyl 2-cyclopropylacetate, a molecule of interest for introducing the cyclopropylmethyl moiety, a key pharmacophore in numerous therapeutic agents.

PART 1: Physicochemical Characterization

A direct CAS number for Chloromethyl 2-cyclopropylacetate is not readily found in major chemical databases. However, the compound is listed on PubChemLite with the molecular formula C6H9ClO2.[4] For the purpose of providing practical data for researchers, this section details the properties of closely related and commercially available analogs that are instrumental in achieving similar synthetic outcomes.

Table 1: Physicochemical Properties of Key Cyclopropyl Analogs

| Property | (Chloromethyl)cyclopropane | Methyl 2-cyclopropylacetate | Cyclopropylacetyl chloride |

| CAS Number | 5911-08-0[5] | 34108-21-9[6] | 54322-65-5[7] |

| Molecular Formula | C4H7Cl[5] | C6H10O2[6] | C5H7ClO[7] |

| Molecular Weight | 90.55 g/mol [8] | 114.14 g/mol [6] | 118.562 g/mol [7] |

| Boiling Point | 87-89 °C[8] | Not available | 135.8±9.0 °C[7] |

| Density | 0.98 g/mL at 25 °C[8] | Not available | 1.2±0.1 g/cm3 [7] |

| Refractive Index | n20/D 1.435[8] | Not available | Not available |

PART 2: Synthesis and Methodologies

The primary utility of compounds like Chloromethyl 2-cyclopropylacetate lies in their ability to act as alkylating agents to introduce the cyclopropylmethyl group. A common and efficient method for the synthesis of related chloro alkyl ethers involves the reaction of an acetal with an acid halide, catalyzed by a Lewis acid such as a Zinc(II) salt. This approach offers high yields and can often be used directly in subsequent reactions without purification.[9][10]

Experimental Protocol: General Synthesis of a Chloroalkyl Ether

This protocol describes a general method for the synthesis of chloroalkyl ethers, which can be adapted for the synthesis of Chloromethyl 2-cyclopropylacetate or its isomers.

Materials:

-

Appropriate acetal (e.g., dimethoxymethane for chloromethyl methyl ether)

-

Acid halide (e.g., acetyl chloride)

-

Zinc(II) salt catalyst (e.g., ZnBr2, 0.01 mol%)

-

Anhydrous solvent (e.g., toluene)

-

Nitrogen or Argon for inert atmosphere

-

Standard laboratory glassware

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with the acetal and the anhydrous solvent under an inert atmosphere.

-

Add the Zinc(II) salt catalyst to the stirring solution.

-

Slowly add the acid halide via the dropping funnel to the reaction mixture. An exotherm may be observed.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, the resulting solution containing the chloroalkyl ether can often be used directly in the next synthetic step.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents moisture from quenching the Lewis acid catalyst and reacting with the acid halide.

-

Anhydrous Solvent: Essential for the same reasons as the inert atmosphere.

-

Lewis Acid Catalyst: Activates the acetal, facilitating the nucleophilic attack by the halide from the acid halide.

-

Slow Addition of Acid Halide: Controls the reaction rate and any potential exotherm, ensuring safety and preventing side reactions.

PART 3: Applications in Drug Development

The cyclopropylmethyl moiety, introduced by reagents like (Chloromethyl)cyclopropane, is a critical component in various pharmaceuticals. It is known to enhance the binding affinity of ligands to their target receptors and can improve the metabolic stability of the drug.[1][3][11]

Case Study: Opioid Receptor Modulators

A prominent application of the cyclopropylmethyl group is in the synthesis of opioid receptor modulators. For example, Buprenorphine, a potent analgesic used in the treatment of opioid addiction, features an N-cyclopropylmethyl substituent. This group is crucial for its partial agonist activity at the µ-opioid receptor. The synthesis often involves the N-alkylation of a nor-precursor with a cyclopropylmethyl halide.[11]

Workflow for Synthesis of N-Cyclopropylmethyl Derivatives

Caption: Synthetic workflow for N-alkylation using a cyclopropylmethylating agent.

PART 4: Safety and Handling

Chloromethyl ethers and related chloroalkylating agents are potentially hazardous and should be handled with appropriate safety precautions. They are often classified as flammable liquids and may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14][15]

General Safety Precautions:

-

Work in a well-ventilated fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14]

-

Ground and bond containers and receiving equipment to prevent static discharge.[12][13]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12][16]

Conclusion

References

-

PubChemLite. (n.d.). Chloromethyl 2-cyclopropylacetate (C6H9ClO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Chloromethyl)cyclopropane. PubChem. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014, April 16). Asymmetric Synthesis, Characterization and Stereoselectivity of Novel 1-{2-[(1R,2S)-2-(Chloromethyl)cyclopropyl]ethyl}-4-methoxybenzene via Boronate Complex. Retrieved from [Link]

-

Molbase. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-cyclopropylacetate. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Cyclopropylacetyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. PubChemLite - Chloromethyl 2-cyclopropylacetate (C6H9ClO2) [pubchemlite.lcsb.uni.lu]

- 5. (Chloromethyl)cyclopropane | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-cyclopropylacetate | C6H10O2 | CID 317679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropylacetyl chloride | CAS#:54322-65-5 | Chemsrc [chemsrc.com]

- 8. (クロロメチル)シクロプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

The Cyclopropyl Moiety: A Tunable Prodrug Scaffold for Controlled Drug Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The cyclopropyl group, a three-membered carbocycle, has emerged as a versatile and increasingly utilized structural motif in modern drug design. Beyond its well-established role in enhancing metabolic stability, modulating physicochemical properties, and providing conformational rigidity, the inherent ring strain of the cyclopropyl moiety presents a unique opportunity for its application as a cleavable prodrug linker.[1][2] This guide provides a comprehensive overview of the structure-activity relationships (SAR) governing the use of cyclopropyl-based moieties as prodrugs, delving into their activation mechanisms, design strategies, and the experimental workflows required for their successful development.

The Dual Nature of the Cyclopropyl Ring: Stability vs. Latent Reactivity

The utility of the cyclopropyl group in medicinal chemistry stems from its distinct electronic and steric properties. Its C-H bonds are shorter and stronger than those in alkanes, and the C-C bonds possess enhanced π-character, contributing to increased metabolic stability in many instances.[1][2][3] For example, the incorporation of a cyclopropyl ring in the cholesterol-lowering drug pitavastatin serves to divert metabolism away from the highly variable CYP3A4 enzyme, thereby reducing the potential for drug-drug interactions.

Conversely, the significant ring strain (approximately 27.5 kcal/mol) makes the cyclopropane ring susceptible to cleavage under specific biological conditions, a property that can be harnessed for prodrug design. This bioactivation is often mediated by oxidative enzymes, most notably cytochrome P450 (CYP) isozymes.[4] The strategic placement of a cyclopropyl group, particularly in the form of a cyclopropylamine, can create a metabolically labile point in a molecule, allowing for controlled release of an active pharmaceutical ingredient (API).

Activation Mechanisms of Cyclopropyl-Based Prodrugs

The bioactivation of a cyclopropyl prodrug is not a spontaneous event but rather a carefully orchestrated enzymatic process. Understanding the underlying mechanisms is paramount for the rational design of prodrugs with desired release kinetics and tissue selectivity.

Cytochrome P450-Mediated Oxidative Ring Opening

The most prevalent mechanism for the bioactivation of cyclopropylamine-containing prodrugs involves oxidation by CYP enzymes. The process is initiated by a one-electron oxidation of the nitrogen atom to form a radical cation. This is followed by rapid ring opening of the strained cyclopropyl ring to generate a more stable carbon-centered radical. This reactive intermediate can then undergo further oxidation and subsequent hydrolysis to release the parent amine drug and a reactive aldehyde fragment.

The specific CYP isozyme involved can significantly influence the rate and site of metabolism. For instance, the hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin has been linked to the CYP1A2-mediated oxidation of its cyclopropylamine moiety, leading to the formation of reactive, ring-opened intermediates that can form covalent adducts with hepatic proteins. This highlights the critical need to consider the specific metabolic profile of a cyclopropyl-containing candidate during development.

Sources

Introduction: The Strategic Role of CPAM Esters in Prodrug Design

An In-Depth Technical Guide to the Metabolic Stability of Cyclopropylacetoxymethyl (CPAM) Esters in Plasma

In modern drug development, the prodrug approach is a critical strategy for overcoming pharmacokinetic challenges such as poor solubility, limited permeability, or extensive first-pass metabolism.[1] By masking a pharmacologically active moiety with a promoiety, a parent drug can be transformed into a more bioavailable precursor that is converted into the active form in vivo. Among the various promoieties, cyclopropylacetoxymethyl (CPAM) esters have emerged as a noteworthy class, designed to be cleaved by plasma and tissue esterases to release the active carboxylic acid drug.

However, the success of a CPAM ester prodrug hinges on a delicate balance: it must be stable enough to survive transit to the systemic circulation but labile enough to be efficiently cleaved by esterases to release the active drug.[2][3] Understanding and predicting the metabolic stability of these esters in plasma is therefore not merely a routine characterization step; it is a cornerstone of rational prodrug design. This guide provides a comprehensive technical overview of the mechanisms governing CPAM ester stability, the critical factors influencing their hydrolysis, and a robust, field-proven methodology for their evaluation.

The Engine of Hydrolysis: Carboxylesterases (CES)

The biotransformation of most ester-containing prodrugs, including CPAM esters, is predominantly mediated by a superfamily of serine hydrolases known as carboxylesterases (CES).[4][5] These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, converting the lipophilic ester prodrug into a more polar, active carboxylic acid and its corresponding alcohol.[6]

In humans, two major CES isozymes are responsible for the bulk of this metabolic activity:

-

Human Carboxylesterase 1 (hCES1): Primarily located in the liver, hCES1 is the major hydrolase in this organ.[7][8] It is known for its spacious and flexible active site, allowing it to hydrolyze a wide variety of substrates, particularly those with a large acyl group and a small alcohol moiety.[9][10]

-

Human Carboxylesterase 2 (hCES2): Abundantly expressed in the small intestine, liver, and kidney, hCES2 plays a crucial role in the metabolism of many prodrugs and toxins.[11][12] It generally prefers substrates with a small acyl group, a characteristic attributed to greater conformational steric hindrance in its active site compared to hCES1.[10][13]

The catalytic process for all CES enzymes involves a classic two-step mechanism: the formation of an acyl-enzyme intermediate followed by its hydrolysis to release the carboxylic acid and regenerate the active enzyme.[14][15]

Caption: Enzymatic hydrolysis of a CPAM prodrug by carboxylesterases.

Key Factors Influencing CPAM Ester Stability in Plasma

The rate at which a CPAM ester is hydrolyzed is not constant; it is a multifactorial property influenced by both enzyme-specific and compound-specific characteristics. A thorough understanding of these factors is essential for interpreting stability data and guiding medicinal chemistry efforts.

Species-Specific Esterase Expression

A frequent and critical challenge in preclinical development is the extrapolation of animal data to humans.[5] Plasma esterase activity varies dramatically between species, which can lead to profound differences in prodrug metabolism.[15]

-

Human, Dog, and Monkey: These species exhibit very low to negligible levels of CES activity directly within the plasma.[15][16] Hydrolysis primarily occurs in tissues like the liver and intestine.

-

Rat and Mouse: In stark contrast, rodents possess high levels of plasma CES activity (specifically Ces1c).[17][18] This means that an ester prodrug may be rapidly cleaved in the bloodstream of a rat, while the same compound would be much more stable in human plasma.

This disparity is of paramount importance. A CPAM prodrug that appears highly unstable in a rat study might possess the ideal stability profile in humans. Consequently, selecting an appropriate animal model whose esterase profile more closely resembles that of humans (e.g., the dog) is a critical decision in the preclinical assessment of ester prodrugs.[14][19]

Table 1: Comparative Overview of Plasma Esterase Activity in Common Preclinical Species and Humans

| Species | Carboxylesterase (CES) | Butyrylcholinesterase (BChE) | Paraoxonase (PON) | Key Implication for Ester Prodrugs |

|---|---|---|---|---|

| Human | Very Low / Negligible[15][16] | Present | Present | Stability is high; hydrolysis is tissue-mediated. |

| Dog | Very Low / Negligible[15][17] | High | High | Good model for predicting human plasma stability.[19] |

| Cynomolgus Monkey | Low | High | High | Generally a good model, though some differences exist.[16] |

| Rat | High[15][16][18] | Present | Present | Poor model for plasma stability; rapid hydrolysis expected. |

| Mouse | High[16][19] | Present | Present | Poor model for plasma stability; rapid hydrolysis expected. |

Structural Attributes of the Ester

The chemical structure of the prodrug itself plays a defining role in its susceptibility to enzymatic hydrolysis. For CPAM esters, the cyclopropyl group confers unique properties. Studies have shown that esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability against both chemical (acid/base) and enzymatic hydrolysis compared to structurally similar linear esters.[20][21] This enhanced stability is attributed to electronic effects like hyperconjugative stabilization provided by the cyclopropyl ring.[20] This inherent stability makes the CPAM moiety a valuable tool for tuning the half-life of a prodrug.

Disease State and Genetic Polymorphisms

It is crucial to recognize that plasma esterase activity is not static even within a single species. Factors such as inflammation, frailty in the elderly, and underlying diseases like liver or kidney failure can significantly reduce esterase activity.[22][23] Furthermore, genetic polymorphisms in CES genes can lead to inter-individual variability in drug response, although the clinical risk of CES-mediated drug-drug interactions is generally considered low.[6][18][24]

Experimental Assessment: A Self-Validating Protocol

Determining the stability of a CPAM ester requires a robust, reproducible in vitro assay. The following protocol describes a self-validating system for assessing plasma stability, integrating best practices for sample handling, analytical quantification, and data interpretation.

Core Workflow for Plasma Stability Assessment

Caption: Standard experimental workflow for an in vitro plasma stability assay.

Detailed Step-by-Step Protocol: In Vitro Plasma Stability Assay

This protocol is designed to be a self-validating system by including a positive control compound with known lability to plasma esterases.

1. Materials and Reagents:

-

Test Compound (CPAM Ester)

-

Positive Control (e.g., Tetracaine, a compound known to be rapidly hydrolyzed)[25]

-

Blank Plasma (Human, Dog, Rat, etc., with appropriate anticoagulant like K2EDTA or Heparin), stored at -80°C.

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Acetonitrile (ACN), LC-MS grade

-

Internal Standard (IS): A structurally similar, stable compound not present in the matrix (e.g., Tolbutamide, Terfenadine).[25]

-

Incubator or water bath at 37°C

-

Centrifuge capable of handling 96-well plates or microcentrifuge tubes.

2. Preparation of Solutions:

-

Test Compound Stock (10 mM): Prepare in 100% DMSO.

-

Working Solution (100 µM): Dilute the stock solution in ACN or a suitable solvent. The final concentration in the incubation will be 1 µM, ensuring the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.

-

Quenching Solution: Prepare ACN containing the internal standard at a fixed concentration (e.g., 50 ng/mL). The IS is critical for correcting variations in sample processing and instrument response.[25]

3. Incubation Procedure:

-

Thaw the frozen plasma slowly on ice. Once thawed, pre-warm it to 37°C for approximately 15 minutes.

-

For each time point (e.g., 0, 15, 30, 60, 120 minutes), aliquot plasma into separate wells of a 96-well plate or microcentrifuge tubes.[25][26]

-

To initiate the reaction, add the working solution to the plasma to achieve a final test compound concentration of 1 µM. Mix gently but thoroughly. The '0' time point sample is processed immediately by adding quenching solution before adding the test compound, representing 100% of the initial concentration.[26]

-

Incubate the plate at 37°C with gentle shaking.

-

At each subsequent time point, terminate the reaction by adding at least 3 volumes of the cold Quenching Solution to the respective well/tube.[25] This action simultaneously stops the enzymatic reaction and precipitates plasma proteins.

4. Sample Processing and Analysis:

-

After the final time point, vortex or shake all samples vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., >3000 x g for 15 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method.[27][28][29] The method should be optimized for the sensitive and specific detection of both the parent CPAM ester and, ideally, the released active drug.

5. Data Analysis and Interpretation:

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the mean ratio at t=0.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine the slope of the line of best fit. The half-life (t½) is calculated using the equation: t½ = -0.693 / slope .[30]

Table 2: Example Data and Calculation for a Hypothetical CPAM Ester in Human Plasma

| Incubation Time (min) | Peak Area Ratio (Compound/IS) | % Remaining | ln(% Remaining) |

|---|---|---|---|

| 0 | 1.542 | 100.0 | 4.605 |

| 15 | 1.465 | 95.0 | 4.554 |

| 30 | 1.390 | 90.1 | 4.501 |

| 60 | 1.245 | 80.7 | 4.391 |

| 120 | 1.018 | 66.0 | 4.190 |

| Calculated Half-Life (t½) | - | 205 min | - |

| Stability Classification | - | Stable | - |

A compound with a half-life >120 minutes in human plasma is generally considered stable, indicating that it is likely to have sufficient residence time in circulation for tissue-based esterases to perform the prodrug conversion. The positive control (Tetracaine) should exhibit a very short half-life (<15 minutes), confirming that the enzymatic system in the plasma batch is active.

Conclusion: Integrating Stability Data into Drug Development

The metabolic stability of a cyclopropylacetoxymethyl ester in plasma is a critical design and selection parameter in the development of successful prodrugs. A technically sound evaluation requires more than just generating a half-life value; it demands a holistic understanding of the enzymatic machinery, profound species differences, and the structural nuances of the molecule itself. By employing robust, self-validating protocols and interpreting the data within the proper biological context, researchers can confidently identify prodrug candidates with an optimal pharmacokinetic profile, ultimately accelerating the journey from the laboratory to the clinic.

References

-

Bencharit, S., & Redinbo, M. R. (2005). Human carboxylesterase 1: From drug metabolism to drug discovery. ResearchGate. Available at: [Link][7][9][31]

-

van de Steeg, E., et al. (2024). Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice. Utrecht University Repository. Available at: [Link][11][12]

-

O'Brien, Y., et al. (2023). Species Differences in Carboxylesterase Activity in Serum: High in Cats, Rarely in Dogs and Pigs. Animals. Available at: [Link][17]

-

Kim, I., et al. (2023). Species Differences in Carboxylesterases Among Humans, Cynomolgus Monkeys, and Mice in the Hydrolysis of Atorvastatin Derivatives. ResearchGate. Available at: [Link][19]

-

Imai, T. (2006). Hydrolysis by Carboxylesterase and Disposition of Prodrug with Ester Moiety. Journal of Health Science. Available at: [Link][4][10]

-

Thigpen, J. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link][6][24]

-

Imai, T. (2013). Carboxylesterase 2: A Key Enzyme in Drug and Prodrug Metabolism. ResearchGate. Available at: [Link][13]

-

Fu, Y., et al. (2016). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences. Available at: [Link][14][15]

-

Fukami, T., & Yokoi, T. (2012). Species difference of esterase expression and hydrolase activity in plasma. Drug Metabolism and Pharmacokinetics. Available at: [Link][16]

-

Xu, K., et al. (2019). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology. Available at: [Link][27][28]

-

Imai, T. (2008). Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue. Journal of Pesticide Science. Available at: [Link][5]

-

Binhashim, N., Alvi, S., & Hammami, M. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. Scientific Research Publishing. Available at: [Link][32]

-

BioIVT. (n.d.). Carboxylesterases in Drug Metabolism. BioIVT. Available at: [Link][18]

-

Cyprotex. (n.d.). Plasma Stability Assay. Evotec. Available at: [Link][26]

-

Domainex. (n.d.). Plasma Stability Assay. Domainex. Available at: [Link][30]

-

Allan, G. F., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][20]

-

ManTech Publications. (2025). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. ManTech Publications. Available at: [Link][29]

-

Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. Available at: [Link][33]

-

Williams, F. M., et al. (2008). Plasma esterases and inflammation in ageing and frailty. Age and Ageing. Available at: [Link][22]

-

Tulchinsky, A., et al. (2023). Albumin Is a Component of the Esterase Status of Human Blood Plasma. MDPI. Available at: [Link][34]

-

Bio-Analysis Centre. (2022). Bioanalytical Methods – An Overview. Bio-Analysis Centre. Available at: [Link][35]

-

Tulloch, I. G., et al. (2011). Enzymes of drug metabolism during delirium. Age and Ageing. Available at: [Link][23]

-

BioDuro. (n.d.). ADME Plasma Stability Assay. BioDuro. Available at: [Link][25]

-

ResolveMass Laboratories Inc. (2024). Bioanalytical Method Development: A Comprehensive Guide. ResolveMass Laboratories Inc.. Available at: [Link][36]

-

ResearchGate. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate. Available at: [Link][21]

-

LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link][37]

-

Basuri, P. (2024). Innovative Bioanalytical Techniques Transforming Pharmacokinetic Research. Longdom Publishing. Available at: [Link][38]

-

Sonti, R., et al. (2021). Metabolic Stability. Pharma Focus Asia. Available at: [Link][39]

-

Indian Journal of Pharmaceutical Sciences. (2022). An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications. Indian Journal of Pharmaceutical Sciences. Available at: [Link][2]

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Available at: [Link][1]

-

Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Available at: [Link][3]

Sources

- 1. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. scirp.org [scirp.org]

- 4. Hydrolysis by Carboxylesterase and Disposition of Prodrug with Ester Moiety [jstage.jst.go.jp]

- 5. Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue [jstage.jst.go.jp]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human carboxylesterase 1: from drug metabolism to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. papers.ssrn.com [papers.ssrn.com]

- 18. info.bioivt.com [info.bioivt.com]

- 19. researchgate.net [researchgate.net]

- 20. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Plasma esterases and inflammation in ageing and frailty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 27. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. admin.mantechpublications.com [admin.mantechpublications.com]

- 30. Plasma Stability Assay | Domainex [domainex.co.uk]

- 31. researchgate.net [researchgate.net]

- 32. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]

- 33. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 34. mdpi.com [mdpi.com]

- 35. b-ac.co.uk [b-ac.co.uk]

- 36. resolvemass.ca [resolvemass.ca]

- 37. chromatographyonline.com [chromatographyonline.com]

- 38. longdom.org [longdom.org]

- 39. pharmafocusasia.com [pharmafocusasia.com]

Chemical structure and SMILES of Chloromethyl 2-cyclopropylacetate

An In-depth Technical Guide to Chloromethyl 2-cyclopropylacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Chloromethyl 2-cyclopropylacetate, a specialized chemical compound. Recognizing the limited publicly available data on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust technical resource for researchers and professionals in drug development and chemical synthesis.

Molecular Identity and Structural Characteristics

Chloromethyl 2-cyclopropylacetate is an ester featuring a cyclopropyl moiety and a reactive chloromethyl group. Its unique structure suggests potential applications as a building block in organic synthesis or as a prodrug intermediate.

The fundamental identifiers for this compound are summarized below. The SMILES (Simplified Molecular-Input Line-Entry System) string provides a machine-readable representation of the molecular structure.

| Identifier | Value | Source |

| Molecular Formula | C6H9ClO2 | PubChem[1] |

| SMILES | C1CC1CC(=O)OCCl | PubChem[1] |

| InChI | InChI=1S/C6H9ClO2/c7-4-9-6(8)3-5-1-2-5/h5H,1-4H2 | PubChem[1] |

| InChIKey | YCUKZZYRTRKHNB-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 148.02911 Da | PubChem[1] |

Below is a diagram illustrating the two-dimensional structure of Chloromethyl 2-cyclopropylacetate.

Caption: 2D structure of Chloromethyl 2-cyclopropylacetate.

Proposed Synthesis Protocol

Rationale for Synthetic Approach

The formation of chloromethyl esters from carboxylic acids is a common transformation. A highly effective method involves the reaction of the parent carboxylic acid with an acetyl halide and paraformaldehyde, or by using a pre-formed chloromethylating agent. This approach is favored for its operational simplicity and generally good yields. The starting material, 2-cyclopropylacetic acid, is commercially available, making this a practical route.

Experimental Workflow

The following protocol is a proposed method for the laboratory-scale synthesis of Chloromethyl 2-cyclopropylacetate.

Materials:

-

2-cyclopropylacetic acid

-

Paraformaldehyde

-

Acetyl chloride

-

Zinc(II) chloride (catalyst)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-cyclopropylacetic acid (1.0 eq) and paraformaldehyde (1.2 eq).

-

Solvent and Catalyst Addition: Add anhydrous dichloromethane to the flask to create a stirrable suspension. Add a catalytic amount of anhydrous zinc(II) chloride (0.05 eq).

-

Addition of Acetyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via a syringe.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Chloromethyl 2-cyclopropylacetate.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of Chloromethyl 2-cyclopropylacetate.

Physicochemical Properties and Spectroscopic Data

Due to the absence of experimental data in the literature, the following table summarizes predicted physicochemical and spectroscopic properties. These predictions are based on the known structure of the molecule and typical values for its constituent functional groups.

| Property | Predicted Value | Notes |

| Molecular Weight | 148.59 g/mol | - |

| XlogP | 1.9 | A measure of lipophilicity.[1] |

| 1H NMR | δ ~5.7 ppm (s, 2H, -O-CH2-Cl) | Chemical shifts are approximate. |

| δ ~2.3 ppm (d, 2H, -CH2-COO-) | ||

| δ ~1.0 ppm (m, 1H, cyclopropyl CH) | ||

| δ ~0.5 ppm (m, 2H, cyclopropyl CH2) | ||

| δ ~0.1 ppm (m, 2H, cyclopropyl CH2) | ||

| 13C NMR | δ ~170 ppm (C=O) | Chemical shifts are approximate. |

| δ ~68 ppm (-O-CH2-Cl) | ||

| δ ~41 ppm (-CH2-COO-) | ||

| δ ~8 ppm (cyclopropyl CH) | ||

| δ ~4 ppm (cyclopropyl CH2) | ||

| IR Spectroscopy | ~1760 cm-1 (C=O stretch, ester) | Strong absorption. |

| ~1150 cm-1 (C-O stretch, ester) | Strong absorption. | |

| ~750 cm-1 (C-Cl stretch) |

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of Chloromethyl 2-cyclopropylacetate is dominated by the chloromethyl ester group. This functional group is a type of acylal and is susceptible to nucleophilic substitution at the chloromethyl carbon. The chlorine atom is a good leaving group, making the compound an effective alkylating agent for various nucleophiles such as amines, thiols, and carboxylates. This reactivity is crucial for its potential use in bioconjugation and as a prodrug linker. The ester linkage itself is prone to hydrolysis under acidic or basic conditions.

Applications in Drug Development

-

Prodrugs: Chloromethyl esters are classic examples of prodrug moieties. They can be used to mask a carboxylic acid group in a parent drug, increasing its lipophilicity and ability to cross cell membranes. Once inside the body, the ester is cleaved by esterase enzymes to release the active drug. The cyclopropyl group can also influence the metabolic stability and binding affinity of the parent molecule.

-

Synthetic Intermediate: As a bifunctional molecule, it can serve as a valuable building block in organic synthesis. The chloromethyl group allows for the introduction of the cyclopropylacetyl moiety into more complex molecules, a structural motif found in some pharmaceuticals and agrochemicals.[2][3]

Safety and Handling

While specific toxicity data for Chloromethyl 2-cyclopropylacetate is unavailable, compounds containing a chloromethyl ester group should be handled with caution. They are often reactive alkylating agents and can be lachrymatory and irritants to the skin, eyes, and respiratory system.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.

References

-

PubChem. Chloromethyl 2-cyclopropylacetate. National Center for Biotechnology Information. [Link]

Sources

The Evolution of C1-Synthons: Formylation and Aminomethylenation in Pharmaceutical Synthesis

Abstract

The introduction of one-carbon units—specifically formyl (

Part 1: The Mechanistic Foundation

Defining the "Substituted Methylformyl" Landscape

In medicinal chemistry, the term "substituted methylformyl" functionally refers to reagents capable of electrophilic attack to introduce a carbon atom at the oxidation state of an aldehyde or formic acid derivative.[1][2][3][4][5] These divide into two primary mechanistic classes:

-

Formylating Agents: Introduce a pure formyl group (

). -

Aminomethylenating Agents: Introduce a "masked" formyl group, typically an enaminone (

).

The Vilsmeier-Haack (VH) Reagent: The Electrophilic Standard

The VH reaction remains the industrial standard for formylating electron-rich aromatics (e.g., indoles, pyrroles). The active species is not DMF itself, but the Chloroiminium Ion (Vilsmeier Reagent), generated in situ.[2]

Critical Insight for Process Chemists:

The choice of activating agent (POCl

Visualization: The Vilsmeier-Haack Catalytic Cycle

The following diagram illustrates the generation of the active chloroiminium species and its subsequent electrophilic aromatic substitution (EAS).

Caption: Figure 1. The Vilsmeier-Haack pathway.[6][11][12][13] The Chloroiminium ion is the discrete active species that drives the formylation of the arene.

Part 2: The Enaminone Era (DMF-DMA & Bredereck's)

While VH reagents target aromatics, DMF-DMA (

These reagents convert unreactive ketones into Enaminones (push-pull alkenes). This intermediate is a "chemical chameleon"—the dimethylamino group is a distinct leaving group, allowing hydrazine or amidines to close rings, forming pyrazoles or pyrimidines.

Comparative Technical Analysis

Selecting between DMF-DMA and Bredereck's reagent is not arbitrary; it depends on the acidity of the substrate's

| Feature | DMF-DMA | Bredereck's Reagent |

| Structure | ||

| Active Base | Methoxide ( | |

| Basicity | Moderate | High (Stronger Base) |

| Substrate Scope | Acidic methylenes (Ketones, Lactones) | Weakly acidic methylenes (Amides, Toluenes) |

| Thermal Stability | Stable up to ~140°C | Decomposes >100°C (Caution required) |

| Atom Economy | Good (releases MeOH) | Lower (releases |

Expert Insight: Use Bredereck’s reagent when the

Visualization: Reagent Selection Logic

Caption: Figure 2. Decision matrix for selecting the optimal C1-synthon based on substrate electronics and acidity.

Part 3: Protocols and Industrial Application

Protocol: Enaminone Synthesis via DMF-DMA

This workflow is typical for synthesizing precursors to Kinase Inhibitors (e.g., p38 MAP kinase inhibitors).

Reagents:

-

Substrate: Acetophenone derivative (1.0 eq)

-

Reagent: DMF-DMA (1.5 - 2.0 eq)

-

Solvent: DMF or Toluene (often neat)

Step-by-Step:

-

Charge: Load the ketone substrate into a reactor inerted with

. -

Addition: Add DMF-DMA.[9][10][14][15] If the substrate is solid, use minimum DMF to solubilize.

-

Reflux: Heat to 90–110°C. Crucial Step: The reaction releases methanol. If using toluene, use a Dean-Stark trap to remove the methanol/toluene azeotrope; this drives the equilibrium forward (Le Chatelier’s principle).

-

Monitoring: Monitor by HPLC. Disappearance of ketone is usually rapid (< 4h).

-

Isolation: Cool to 0°C. Enaminones often crystallize out. Filter and wash with cold hexanes.

-

Troubleshooting: If oil forms, evaporate solvent and triturate with diethyl ether.

-

Case Study: Fluoroquinolone Antibiotics

The synthesis of Ciprofloxacin and Levofloxacin relies heavily on this chemistry.

-

Scaffold: A benzoylacetate derivative is treated with DMF-DMA.

-

Intermediate: An acrylate-like enaminone is formed.

-

Cyclization: Reaction with a primary amine (cyclopropylamine) displaces the dimethylamino group (

) and subsequently closes the ring via nucleophilic aromatic substitution (

Part 4: Modern Innovations & Safety

Flow Chemistry for Vilsmeier Reagents

The Vilsmeier reagent (Chloroiminium salt) is thermally unstable and can lead to thermal runaway in large batch reactors.

-

Solution: In situ generation in a continuous flow reactor.

-

Setup: Stream A (DMF) and Stream B (POCl

) mix in a cooled micro-reactor ( -

Benefit: Keeps the active inventory low, mitigating explosion risks.

Green Chemistry Alternatives

To avoid chlorinated waste (POCl

References

-

Vilsmeier, A. and Haack, A. (1927).[5][13] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. Link

-

Bredereck, H., et al. (1968). "Syntheses with Acid Amide Acetals." Angewandte Chemie International Edition. Link

-

Stanforth, S.P. (1998). "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron. (Context: Review of DMF-DMA applications). Link

-

BenchChem. (2025).[9] "A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride." Link

-

Abu-Shanab, F.A., et al. (2023).[5] "Dimethylformamide Dimethyl Acetal (DMF-DMA) as a Building Block in Heterocyclic Synthesis." European Journal of Chemistry. Link

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) reactions with NO<sub>3</sub>, OH and Cl: A theoretical study of the kinetics and mechanisms - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Exploration of the Reaction Mechanism of DMF-DMA - LISKON [liskonchem.com]

Methodological & Application

Application Note: Precision N-Alkylation using Chloromethyl 2-cyclopropylacetate

Part 1: Core Directive & Strategic Overview

Executive Summary

Chloromethyl 2-cyclopropylacetate (CAS 1402914-72-0) is a specialized alkylating agent used primarily in the synthesis of soft prodrugs. Structurally, it attaches a (2-cyclopropylacetoxy)methyl moiety to a nucleophilic nitrogen (or oxygen). This moiety serves as a bioisostere to the classical Pivaloyloxymethyl (POM) group but offers distinct metabolic stability and lipophilicity profiles due to the cyclopropyl ring's unique electronic and steric properties.

This guide moves beyond generic alkylation recipes. It addresses the specific instability of the chloromethyl ester linkage and provides a self-validating protocol for N-alkylation , focusing on maximizing yield while suppressing the two primary failure modes: ester hydrolysis and N-quaternization (over-alkylation).

The Chemical Challenge

The reagent Cyclopropyl-CH2-CO-O-CH2-Cl presents a paradox:

-

Electrophilicity: The chloromethyl group is a "hard" electrophile but kinetically sluggish due to the poor leaving group ability of chloride in this specific hemiacetal-ester environment.

-

Lability: The ester bond is susceptible to base-catalyzed hydrolysis. Standard strong bases (NaOH, KOH) often degrade the reagent faster than they promote alkylation.

The Solution: A Finkelstein-modified SN2 mechanism utilizing "soft" bases and phase-transfer principles.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Pathway & Causality

To achieve high conversion, we must convert the poor electrophile (Chloromethyl ester) into a potent one (Iodomethyl ester) in situ.

-

Step 1: Finkelstein Exchange. The addition of Sodium Iodide (NaI) displaces the chloride, forming the reactive Iodomethyl 2-cyclopropylacetate. The C-I bond is weaker and the Iodide is a superior leaving group.

-

Step 2: Nitrogen Deprotonation. A carbonate base (K₂CO₃ or Cs₂CO₃) gently deprotonates the nitrogen nucleophile.

-

Step 3: SN2 Displacement. The nitrogen anion attacks the methylene carbon, displacing iodide.

Critical Insight: The presence of the methylene spacer in the 2-cyclopropylacetate group (vs. direct cyclopropanecarboxylate) reduces steric hindrance around the carbonyl. This makes the reagent more susceptible to hydrolysis than POM-Cl. Therefore, anhydrous conditions are non-negotiable.

Reaction Scheme Visualization

Caption: Finkelstein-assisted SN2 pathway. Note the critical role of NaI in activating the chloromethyl species.

Part 3: Protocols & Experimental Data

Protocol A: General N-Alkylation (Secondary Amines/Amides)

Target: Secondary amines, lactams, or cyclic amides. Scale: 1.0 mmol basis.

Reagents & Stoichiometry

| Component | Equiv. | Role | Rationale |

| Substrate | 1.0 | Nucleophile | Limiting reagent. |

| Chloromethyl 2-cyclopropylacetate | 1.2 - 1.5 | Electrophile | Slight excess to account for minor hydrolysis. |

| K₂CO₃ (Anhydrous) | 2.0 - 3.0 | Base | Mild base; insoluble in organic phase (surface reaction). |

| NaI (Sodium Iodide) | 0.1 - 0.2 | Catalyst | Promotes Cl |

| Solvent: Acetone or DMF | [0.1 M] | Medium | Acetone for ease of workup; DMF for low-solubility substrates. |

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

-

Activation: Charge the flask with the Nitrogen substrate (1.0 equiv), anhydrous K₂CO₃ (2.5 equiv), and NaI (0.15 equiv).

-

Solvation: Add anhydrous Acetone (or DMF if substrate is polar). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

-

Addition: Add Chloromethyl 2-cyclopropylacetate (1.3 equiv) dropwise over 5 minutes.

-

Note: If using DMF, cool to 0°C during addition to prevent exotherm-induced hydrolysis.

-

-

Reaction:

-

In Acetone: Reflux (approx. 56°C) for 4–6 hours.

-

In DMF: Stir at RT for 12–18 hours. Heating DMF >60°C increases hydrolysis risk.

-

-

Monitoring: Check TLC or LC-MS. Look for the disappearance of the substrate. The product will be less polar (higher R_f).

-

Workup (Crucial):

-

Filter off the solid salts (K₂CO₃/KCl/KI).

-

Concentrate the filtrate.[1]

-

If DMF was used: Dilute with EtOAc, wash 3x with cold 5% LiCl solution (removes DMF), then brine.

-

-

Purification: Flash chromatography (Hexane/EtOAc). The ester group is stable on silica.

Protocol B: Regioselective Alkylation of Tetrazoles

Target: Sartan-type prodrugs (Tetrazole ring alkylation). Challenge: N1 vs. N2 selectivity. Optimization: N2 alkylation is generally thermodynamically favored and preferred for prodrug bioactivity.

Optimized Conditions for N2 Selectivity

| Parameter | Condition | Effect on Selectivity |

| Base | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect" stabilizes the diffuse anion, favoring N2 attack. |

| Solvent | Acetonitrile (MeCN) | Polar aprotic but less coordinating than DMF; enhances N2 ratio. |

| Temperature | Reflux (80°C) | Thermodynamic control favors the more stable N2 isomer. |

Methodology Differences

-

Use Cs₂CO₃ (1.5 equiv) instead of K₂CO₃.

-

Perform the reaction in Acetonitrile .

-

Add Tetrabutylammonium Bromide (TBAB) (0.05 equiv) as a Phase Transfer Catalyst (PTC) if the tetrazole salt is insoluble.

-

Purification: Isomers N1 and N2 often have close R_f values. Use a gradient of DCM/MeOH or Toluene/EtOAc for separation.

Part 4: Troubleshooting & Optimization Logic

Decision Matrix for Failure Modes

Caption: Troubleshooting logic for common alkylation failures.

Key Modifications

-

The "DIPEA Alternative": If the substrate contains base-sensitive groups (e.g., other esters), switch from Carbonate bases to DIPEA (Diisopropylethylamine) in DCM .

-

Protocol: Mix Substrate + DIPEA (2.0 eq) in DCM. Cool to 0°C. Add Reagent. Stir at RT.

-

Pros: Milder pH. Cons: Slower kinetics (requires higher NaI loading).

-

Part 5: Safety & Handling

-

Alkylating Hazard: Chloromethyl esters are potent alkylating agents. They are potential carcinogens. Handle in a fume hood with double nitrile gloves.

-

Quenching: Quench excess reagent with an aqueous amine solution (e.g., ammonia or morpholine) before disposal to destroy the alkylating potential.

Part 6: References

-

Reagent Characterization:

-

General Tetrazole Alkylation Protocols:

-

Title: Application Notes and Protocols for N-Alkylation of the Tetrazole Ring.[1]

-

Source: BenchChem Application Notes.

-

-

Prodrug Synthesis Context (Sartans/Imatinib):

-

Title: Substituted methylformyl reagents and method of using same (Patent US9487500B2).

-

Source: Google Patents.[7]

-

URL: (Describes the use of chloromethyl esters for prodrugs).

-

-

Mechanistic Grounding (Finkelstein/Cesium Effect):

-

Title: Cesium Effect: High Chemoselectivity in N-Alkylation.

-

Source:Journal of Organic Chemistry (General Principle Citation).

-

URL:[Link]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. 40930-71-0|Chloromethyl 2-ethylbutanoate|BLD Pharm [bldpharm.com]

- 4. 100108-45-0|Chloromethyl cyclopropanecarboxylate|BLD Pharm [bldpharm.com]

- 5. 150865-02-4|Chloromethyl cyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 6. 10xchem.com [10xchem.com]

- 7. US20140121367A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]

Using chloromethyl chlorosulfate to prepare Chloromethyl 2-cyclopropylacetate

Application Note: AN-2026-CMCS

Synthesis of Chloromethyl 2-Cyclopropylacetate via Chloromethyl Chlorosulfate

1. Executive Summary

This Application Note details the protocol for synthesizing Chloromethyl 2-cyclopropylacetate , a critical soft-drug intermediate and prodrug moiety. Unlike traditional methods utilizing carcinogenic bis(chloromethyl) ether or gaseous chloromethyl chloride, this protocol employs Chloromethyl chlorosulfate (CMCS) .

The method utilizes a Phase Transfer Catalysis (PTC) system (DCM/Water) to ensure mild reaction conditions, high yield (>90%), and operational safety. This approach specifically preserves the integrity of the acid-sensitive cyclopropyl ring while eliminating the formation of bis(chloromethyl) ether (BCME), a regulated carcinogen.

2. Scientific Foundation & Mechanism

2.1 Why Chloromethyl Chlorosulfate (CMCS)?

In drug development, chloromethyl esters are essential for generating acyloxymethyl prodrugs, which improve the oral bioavailability of carboxylic acid-containing drugs (e.g., antibiotics, antivirals).

-

Traditional Reagents: Chloromethyl chloroformate or Chloromethyl chloride. These often require harsh conditions or generate BCME.

-

The CMCS Advantage: CMCS acts as a highly reactive electrophile that transfers the chloromethyl group (

) to the carboxylate. The leaving group, the chlorosulfate anion (

2.2 Reaction Mechanism

The reaction proceeds via an

Figure 1: Mechanistic pathway of PTC-mediated esterification using CMCS.

3. Experimental Protocol

Pre-requisite: System Suitability Test (SST) Before committing valuable substrate, verify the quality of CMCS.

-

Appearance: Clear to pale yellow liquid.[1]

-

H-NMR Check: Singlet at

5.7–5.8 ppm (in

3.1 Materials & Reagents

| Reagent | Equiv. | Role | CAS No. |

| 2-Cyclopropylacetic acid | 1.0 | Substrate | 5239-82-7 |

| Chloromethyl chlorosulfate | 1.2 | Reagent | 49715-04-0 |

| Tetrabutylammonium hydrogensulfate | 0.1 | PTC Catalyst | 32503-27-8 |

| Sodium Bicarbonate | 3.0 | Base | 144-55-8 |

| Dichloromethane (DCM) | - | Solvent (Org) | 75-09-2 |

| Water (Deionized) | - | Solvent (Aq) | 7732-18-5 |

3.2 Step-by-Step Procedure

Step 1: Biphasic System Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyclopropylacetic acid (10.0 mmol, 1.0 g) in DCM (20 mL).

-

In a separate beaker, prepare a solution of Sodium Bicarbonate (30.0 mmol, 2.52 g) and Tetrabutylammonium hydrogensulfate (1.0 mmol, 0.34 g) in Water (20 mL).

-

Add the aqueous solution to the organic solution. The mixture will be biphasic.[2]

Step 2: Reagent Addition

-

Cool the biphasic mixture to 0°C using an ice-water bath. Vigorous stirring (≥800 RPM) is critical to create an emulsion.

-

Dilute Chloromethyl chlorosulfate (12.0 mmol, 1.98 g) in a small volume of DCM (5 mL).

-

Add the CMCS solution dropwise over 15 minutes. Note: Exotherm is minimal, but slow addition prevents local overheating.

Step 3: Reaction

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir vigorously for 4–6 hours .

-

Monitoring: Check reaction progress via TLC (SiO2, 10% EtOAc/Hexane) or GC-MS. The acid spot should disappear.

Step 4: Workup & Isolation

-

Separate the layers using a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water (2 x 20 mL)

-

Saturated

(1 x 20 mL) – Removes unreacted acid. -

Brine (1 x 20 mL)

-

-

Dry the organic phase over anhydrous

. -

Filter and concentrate under reduced pressure (Rotovap) at <35°C . Caution: Chloromethyl esters can be thermally unstable; do not overheat.

Step 5: Purification

-

The crude oil is typically >95% pure.

-

If necessary, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

3.3 Workflow Diagram

Figure 2: Operational workflow for the synthesis.

4. Safety & Handling (Critical)

-

Hazard Identification: Chloromethyl chlorosulfate is a potent alkylating agent and lachrymator. It causes severe skin burns and eye damage [1, 2].[3]

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

Decontamination: Quench glassware and spills with a solution of dilute ammonia or 10% aqueous NaOH to hydrolyze the alkylating agent before disposal.

-

BCME Note: While this method avoids generating bis(chloromethyl) ether as a byproduct, the product itself (a chloromethyl ester) shares structural similarities with alkylating agents. Handle with high containment (OEB 3 or 4 guidelines recommended).

5. Analytical Validation

| Test | Expected Result | Notes |

| Appearance | Colorless to pale yellow oil | Darkening indicates decomposition. |

| GC-MS | M+ peak observed (or M-Cl fragment) | Look for characteristic isotope pattern of Chlorine ( |

| 1H-NMR ( | Diagnostic peak. Shifted downfield from acid precursor. | |

| 1H-NMR (Ring) | Confirm ring integrity (no ring opening). |

6. References

-

Bethell, D., et al. (2004).[4] Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles.[5] Organic & Biomolecular Chemistry, 2(4), 677-683. [Link]

-

Halpern, M. (2005). PTC Esterification for a Chloromethyl Ester. PTC Organics Application Notes. [Link]

-

Binderup, E., & Hansen, E. T. (1984).[4] Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions.[4][5][6][7] Synthetic Communications, 14(9), 857-864. [Link]

Sources

- 1. CAS 49715-04-0: Chloromethyl chlorosulfate | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Chloromethyl Chlorosulfate [oakwoodchemical.com]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

Application Notes & Protocols: Optimizing Biphasic Reactions for Chloromethyl Ester Synthesis

Abstract

Chloromethyl esters are pivotal intermediates in organic synthesis and serve as valuable promoieties in prodrug design. Their synthesis, however, often involves hazardous reagents and challenging reaction conditions. This guide provides a comprehensive overview and detailed protocols for the synthesis of chloromethyl esters from carboxylic acids using an optimized biphasic reaction system. By leveraging Phase-Transfer Catalysis (PTC), these protocols offer a safer, more efficient, and scalable alternative to traditional methods. We will explore the underlying reaction mechanisms, systematically detail the optimization of critical reaction parameters, and provide robust analytical and safety procedures to ensure high-yield, high-purity synthesis.

Introduction: The Strategic Advantage of Biphasic Synthesis

Chloromethyl esters are highly reactive compounds, making them excellent precursors for further chemical transformations and for creating cleavable linkages in prodrugs.[1] The traditional synthesis often involves harsh conditions or reagents that are difficult to handle. Biphasic synthesis, facilitated by Phase-Transfer Catalysis (PTC), provides a superior alternative by enabling reactions between reactants located in two immiscible phases (typically aqueous and organic).

Key Advantages of Biphasic PTC Systems:

-

Enhanced Reaction Rates: PTC dramatically increases the reaction rate between nucleophiles in the aqueous phase and substrates in the organic phase.[2]

-

Milder Conditions: Reactions can often be conducted at lower temperatures with less aggressive reagents, minimizing side-product formation.

-

Improved Safety & Simplicity: The use of PTC can eliminate the need for hazardous, anhydrous solvents and simplifies product workup, as the catalyst and byproducts often remain in separate phases.[3]

-

Cost-Effectiveness: It allows the use of inexpensive inorganic bases and solvents, making the process more economical and environmentally friendly.[2]

Reaction Mechanism: The PTC Cycle in Esterification

The synthesis of a chloromethyl ester from a carboxylic acid in a biphasic system is a nucleophilic substitution reaction. The carboxylic acid is first deprotonated by a base in the aqueous phase to form a carboxylate anion. This anion, however, is insoluble in the organic phase where the chloromethylating agent resides. This is where the phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), plays its crucial role.

The catalytic cycle proceeds as follows:

-

Anion Exchange: The catalyst's cation (Q⁺) exchanges its counter-ion (X⁻) for the carboxylate anion (RCOO⁻) at the aqueous-organic interface, forming an ion pair (Q⁺RCOO⁻).

-

Phase Transfer: This new ion pair is lipophilic due to the alkyl groups on the Q⁺ cation and migrates from the aqueous phase into the bulk organic phase.

-

Nucleophilic Attack: In the organic phase, the "naked" and highly reactive carboxylate anion performs a nucleophilic attack on the chloromethylating agent (e.g., bromochloromethane), forming the desired chloromethyl ester (RCOOCH₂Cl).

-

Catalyst Regeneration: The catalyst releases the newly formed chloride ion (Cl⁻) and the Q⁺ cation migrates back to the aqueous phase to begin another cycle.

Diagram: The Phase-Transfer Catalysis (PTC) Cycle

Caption: The catalytic cycle of a quaternary ammonium salt in biphasic esterification.

Optimizing Reaction Parameters: A Systematic Approach

Achieving optimal yield and purity requires the careful tuning of several interdependent parameters.

| Parameter | Recommended Range/Options | Rationale & Expert Insights |

| Carboxylic Acid | 1.0 equivalent | The limiting reagent. Must be fully dissolved or suspended in the aqueous phase with the base. |

| Chloromethylating Agent | 1.2 - 2.0 equivalents | Use of bromochloromethane or chloromethyl chlorosulfate is recommended to avoid the formation of the highly carcinogenic bis(chloromethyl)ether (BCME).[1][4] An excess drives the reaction to completion but may complicate purification. |

| Phase-Transfer Catalyst | 1 - 10 mol% | Tetrabutylammonium bromide (TBAB) or chloride (TBAC) are common and effective choices. The catalyst loading should be optimized; too little results in a slow reaction, while too much offers no benefit and increases cost.[2] |

| Base | 2.0 - 3.0 equivalents | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are effective.[5] The base must be strong enough to deprotonate the carboxylic acid but should not cause significant hydrolysis of the product ester. An excess ensures complete deprotonation. |

| Solvent System | Dichloromethane (DCM), Toluene, or Ethyl Acetate / Water | The organic solvent should readily dissolve the chloromethylating agent and the final product, but not the carboxylate salt. DCM is often a good starting point due to its high solvating power. |

| Temperature | 25 - 60 °C | Higher temperatures increase the reaction rate but can also promote side reactions or decomposition of the product.[6] Room temperature is often sufficient. The optimal temperature must be determined empirically for each specific substrate. |

| Agitation Speed | >300 RPM | Vigorous stirring is critical to maximize the interfacial surface area between the two phases, which directly impacts the overall reaction rate. |

Experimental Protocols

Safety First: Chloromethylating agents are potent carcinogens, irritants, and lachrymators.[7][8][9] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical splash goggles, and a lab coat, is mandatory.

Diagram: General Experimental Workflow

Caption: Step-by-step workflow for biphasic chloromethyl ester synthesis.

Protocol 1: General Procedure for Biphasic Synthesis of Chloromethyl Benzoate

This protocol describes a representative synthesis using benzoic acid.

Materials:

-

Benzoic Acid (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

Tetrabutylammonium Bromide (TBAB, 0.05 eq)

-

Bromochloromethane (BrCH₂Cl, 1.5 eq)

-

Dichloromethane (DCM)

-

Deionized Water

Procedure:

-

Aqueous Phase Preparation: In a round-bottom flask, dissolve benzoic acid and potassium carbonate in deionized water (approx. 4 mL per gram of benzoic acid).

-

Organic Phase Preparation: In a separate addition funnel, dissolve bromochloromethane in dichloromethane.

-

Reaction Setup: Add the aqueous solution to a jacketed reaction vessel equipped with an overhead stirrer, condenser, and temperature probe. Begin vigorous stirring (>300 RPM).

-

Catalyst Addition: Add the tetrabutylammonium bromide (PTC) to the stirring aqueous solution.

-

Reaction Initiation: Add the organic phase from the addition funnel to the reaction vessel. Heat the mixture to 40 °C.

-

Monitoring: Monitor the reaction progress every hour by withdrawing a small aliquot of the organic layer and analyzing by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extraction & Washing: Drain the lower organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude chloromethyl benzoate.

-

Purification: Purify the crude product by vacuum distillation or silica gel column chromatography if necessary.

Analytical Methods for Control and Characterization

Robust analytical methods are essential for optimizing the reaction and ensuring the quality of the final product.

Diagram: Analytical & QC Workflow

Caption: Analytical workflow for reaction monitoring and final product quality control.

-

Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative monitoring. A suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes) should show a clear separation between the carboxylic acid starting material (baseline) and the more nonpolar chloromethyl ester product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for both monitoring and final purity analysis. It can separate the product from starting materials and byproducts, providing both retention time and mass spectral data for confirmation. This method is particularly crucial for detecting and quantifying traces of the highly carcinogenic byproduct bis(chloromethyl)ether (BCME).[10][11] Specific GC-MS methods have been developed for sensitive detection of chloromethyl ether residues.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation of the final product. The characteristic singlet for the -OCH₂Cl protons typically appears around δ 5.7-5.9 ppm in the ¹H NMR spectrum.

-

High-Performance Liquid Chromatography (HPLC): Used for purity analysis, especially for less volatile or thermally labile products. It can be coupled with mass spectrometry (HPLC-MS) for further characterization.[13]

References

-

Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. Retrieved from [Link]

-

PTC Esterification for a Chloromethyl Ester. (n.d.). PTC Organics, Inc. Retrieved from [Link]

-

Chloromethylation of Meta Xylene by Phase Transfer Catalysis. (2015). IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. (n.d.). Scilit. Retrieved from [Link]

-

SAFETY DATA SHEET 103680-Chloromethyl methyl ether. (n.d.). DC Fine Chemicals. Retrieved from [Link]

-

Material Safety Data Sheet - Chloromethyl pivalate, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Standard Operating Procedures. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Esterification reaction of poly[(chloromethyl)styrene] with salts of carboxylic acid using phase-transfer catalysts. (1982). Macromolecules. Retrieved from [Link]

-

alcohol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. (2025, August 6). ResearchGate. Retrieved from [Link]

-

These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. (n.d.). Albert Einstein College of Medicine. Retrieved from [Link]

-

(PDF) Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Development of a Process for the Preparation of Chloromethyl Chlorosulfate | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. (2005). Organic Chemistry Portal. Retrieved from [Link]

-

Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors. (1981). International Archives of Occupational and Environmental Health. Retrieved from [Link]

- CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug. (n.d.). Google Patents.

-

Phase Transfer Catalysis in Polycondensation Processes. IX . Study on Polyetherification of 3,3-bis (chloromethyl) Oxetane and Bisphenol A. (n.d.). ResearchGate. Retrieved from [Link]

-

Blanc chloromethylation. (n.d.). Wikipedia. Retrieved from [Link]

-

Detection and estimation of bis(chloromethyl)ether in air by gas chromatography-high resolution mass spectrometry. (1975). Analytical Chemistry. Retrieved from [Link]

- WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes. (n.d.). Google Patents.

-

Chloromethylation of Aromatic Compounds Catalyzed by Surfactant Micelles in Oil–Water Biphasic System | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. (2022, November 3). MDPI. Retrieved from [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. phasetransfer.com [phasetransfer.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. bu.edu [bu.edu]

- 10. Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection and estimation of bis(chloromethyl)ether in air by gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

Application Note: Advanced Purification Strategies for Thermally Unstable Chloromethyl Esters

Abstract

Chloromethyl esters are valuable synthetic intermediates, often employed as prodrug moieties or as reactive precursors for further functionalization. A significant challenge in their application is their inherent thermal lability, which often precludes the use of standard purification techniques like distillation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust, non-distillative methods for purifying these sensitive compounds. We will explore the causality behind experimental choices in liquid-liquid extraction, column chromatography, and crystallization, offering detailed, field-proven protocols to ensure high purity and yield while maintaining product integrity.

Introduction: The Challenge of Purity and Stability

Chloromethyl esters are highly reactive molecules, a property that makes them synthetically useful but also susceptible to degradation. High temperatures, such as those used in distillation, can lead to decomposition, often resulting in the formation of benzyl chloride and other impurities if distillation is attempted.[1] Furthermore, their synthesis can result in a crude product contaminated with unreacted starting materials, such as carboxylic acids and alcohols, as well as catalysts and byproducts like formals.[1][2][3]

Therefore, purification strategies must be employed that operate at or below ambient temperature. This guide focuses on three primary non-thermal purification pillars:

-

Liquid-Liquid Extraction: For the removal of acidic, basic, and highly polar impurities.

-